2'-Deoxy Isocytidine-5',5'-d2 Monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of cytidine, a nucleoside molecule that is a building block of DNA. The compound is identified by its CAS number 478511-25-0 and has a molecular formula of C9H11D2N3O4.H2O .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate involves the substitution of hydrogen atoms with deuterium in the thymidine molecule. This process typically requires the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of 2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate is generally carried out under controlled conditions to maintain high purity and yield. The process involves multiple steps, including the preparation of deuterated precursors, nucleoside synthesis, and purification .

化学反応の分析

Types of Reactions

2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted nucleosides .

科学的研究の応用

2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate involves its incorporation into DNA during replication. The deuterium atoms in the compound provide a unique signature that can be detected using NMR, allowing researchers to track DNA synthesis and study the effects of various treatments on cellular processes . The molecular targets include thymidine kinase and other enzymes involved in nucleotide metabolism .

類似化合物との比較

Similar Compounds

2’-Deoxycytidine: A naturally occurring nucleoside with similar structure but without deuterium atoms.

2’-Deoxycytidine-5’-Monophosphate: A phosphorylated derivative used in nucleotide metabolism studies.

Uniqueness

2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct NMR signals. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required .

生物活性

2'-Deoxy Isocytidine-5',5'-d2 Monohydrate is a modified nucleoside that has garnered interest in biochemical research due to its potential applications in molecular biology and therapeutic development. This compound, a deuterated form of isocytidine, is structurally similar to the natural nucleoside cytidine but possesses distinct properties that influence its biological activity.

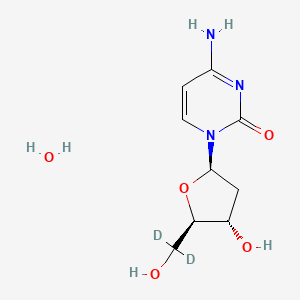

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₂D₂N₃O₅

- Molecular Weight : 238.25 g/mol

Biological Activity

The biological activity of this compound primarily revolves around its incorporation into nucleic acids and its effects on cellular processes. Research indicates several key areas of activity:

- Incorporation into DNA : Studies have shown that 2'-deoxy isocytidine can be incorporated into DNA strands, influencing the stability and function of the resulting molecules. This incorporation may affect gene expression and cellular responses to various stimuli .

- Antiviral Properties : Similar compounds have demonstrated antiviral activities, particularly against RNA viruses. The modification of nucleosides often enhances their ability to inhibit viral replication by interfering with viral RNA synthesis .

- Potential in Cancer Therapy : Modified nucleosides like 2'-Deoxy Isocytidine are being investigated for their potential use in cancer therapies. They may act as analogs that can disrupt the replication of cancer cells by mimicking natural nucleotides .

Case Studies

- Incorporation Efficiency : A study published in the Journal of Organic Chemistry explored the efficiency of incorporating deoxy isocytidine into DNA using various polymerases. The results indicated that while incorporation rates were lower compared to natural nucleotides, the resultant DNA exhibited altered thermal stability, suggesting potential applications in designing thermally stable oligonucleotides .

- Antiviral Activity Assessment : In another study, researchers evaluated the antiviral efficacy of deuterated nucleosides, including 2'-Deoxy Isocytidine-5',5'-d2, against a panel of RNA viruses. The findings revealed a significant reduction in viral load in treated cells, indicating a promising avenue for therapeutic development .

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that treatment with 2'-Deoxy Isocytidine-5',5'-d2 led to apoptosis in a subset of cells, suggesting its potential role as an anticancer agent. The mechanism appeared to involve disruption of nucleotide metabolism within the cells .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

特性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBGOHZLZCFWLH-CVFXQJBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。